Naphthol AS-Phosphat-Dinatriumsalz

Übersicht

Beschreibung

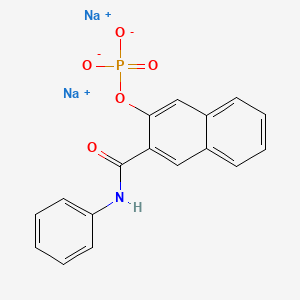

Naphthol AS phosphate disodium salt is a chemical compound with the molecular formula C17H12NO5PNa2This compound is widely used in various scientific fields due to its unique chemical properties and reactivity .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Naphthol AS phosphate disodium salt is widely utilized as a reagent in colorimetric assays. It allows for the detection and quantification of various substances in environmental and biological samples, making it essential for analytical laboratories.

| Application | Description |

|---|---|

| Colorimetric Assays | Used for detecting pollutants in water and soil samples. |

Textile Industry

In the textile sector, this compound serves as a dye intermediate, enhancing the color properties of fabrics. Its excellent solubility and stability contribute to high color fastness and vibrant shades in dyed materials.

| Application | Description |

|---|---|

| Dye Intermediate | Enhances color properties and stability in textiles. |

Pharmaceuticals

Naphthol AS phosphate disodium salt plays a crucial role in the synthesis of active pharmaceutical ingredients (APIs). It is used for developing medications, where it acts as a stabilizer or carrier for active ingredients, improving their efficacy.

| Application | Description |

|---|---|

| API Synthesis | Stabilizes and enhances the efficacy of medications. |

Biotechnology

In biotechnology, this compound is employed in enzyme assays and biochemical research. It aids in understanding enzyme kinetics and mechanisms, which is vital for various research applications.

| Application | Description |

|---|---|

| Enzyme Assays | Facilitates studies on enzyme kinetics and mechanisms. |

Food Industry

Naphthol AS phosphate disodium salt is also used in food testing applications, particularly for detecting contaminants to ensure food safety. Its role in analytical chemistry extends to monitoring food quality.

| Application | Description |

|---|---|

| Food Testing | Detects contaminants ensuring food safety. |

Case Study 1: Environmental Monitoring

A study conducted on water quality assessment utilized Naphthol AS phosphate disodium salt to detect phosphates in river water samples. The results indicated effective detection limits, showcasing its utility in environmental monitoring.

Case Study 2: Textile Dyeing

In textile manufacturing, a company implemented Naphthol AS phosphate disodium salt as a dye intermediate, resulting in improved color fastness compared to traditional dyes. This led to higher customer satisfaction due to enhanced fabric quality.

Wirkmechanismus

Target of Action

The primary targets of Naphthol AS phosphate disodium salt are alkaline and acid phosphatases . These enzymes play a crucial role in a variety of biological processes, including energy metabolism and signal transduction.

Mode of Action

Naphthol AS phosphate disodium salt interacts with its targets by serving as a substrate for the phosphatase enzymes . The compound is hydrolyzed by these enzymes, leading to the release of naphthol AS .

Biochemical Pathways

The hydrolysis of Naphthol AS phosphate disodium salt by phosphatase enzymes is a key step in the biochemical pathways that these enzymes are involved in. The released naphthol AS can then interact with various diazonium salts to produce an azo-dye . This reaction is used to reflect various levels of enzyme activities .

Pharmacokinetics

Its solubility in ethanol and water suggests that it may have good bioavailability.

Result of Action

The hydrolysis of Naphthol AS phosphate disodium salt by phosphatase enzymes results in the production of a colored precipitate . This allows for the visualization of enzyme activity within cells or tissue sections . The color intensity of the precipitate can be used to quantify the level of enzyme activity .

Action Environment

The action of Naphthol AS phosphate disodium salt can be influenced by various environmental factors. For instance, the concentration of the substrate and the diazonium salt can affect the amount of azo-dye produced in the reactions for both phosphatases . Additionally, the presence of lipoproteins can affect the shape of extinction curves of azo-dyes produced in the reaction .

Biochemische Analyse

Biochemical Properties

Naphthol AS phosphate disodium salt plays a significant role in biochemical reactions, particularly as a substrate for the histochemical demonstration of acid and alkaline phosphatase activities . It interacts with these enzymes, allowing for the production of a colored product that can be detected spectrophotometrically . This makes it a valuable tool for monitoring enzyme activity in biological samples .

Cellular Effects

The effects of Naphthol AS phosphate disodium salt on cells are primarily related to its role in enzyme activity. By serving as a substrate for alkaline and acid phosphatases, it can influence cellular processes such as signal transduction, gene expression, and cellular metabolism . The compound’s interactions with these enzymes can reflect various levels of enzyme activities .

Molecular Mechanism

At the molecular level, Naphthol AS phosphate disodium salt exerts its effects through its interactions with enzymes. When used as a substrate in enzymatic reactions, it can be hydrolyzed by alkaline phosphatase, forming a colored product that can be detected spectrophotometrically . This process allows for the effective capturing of the released Naphthol AS in the reaction for alkaline phosphatase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Naphthol AS phosphate disodium salt can change over time. For instance, increasing the substrate concentration can lead to more azo-dye being produced in the reactions for both phosphatases

Metabolic Pathways

Naphthol AS phosphate disodium salt is involved in the metabolic pathways related to alkaline and acid phosphatases It interacts with these enzymes as a substrate, influencing metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Naphthol AS phosphate disodium salt typically involves the reaction of 2-naphthalenecarboxamide with phenyl isocyanate to form N-phenyl-2-naphthalenecarboxamide. This intermediate is then reacted with phosphorus oxychloride (POCl3) to introduce the phosphonooxy group, followed by neutralization with sodium hydroxide to yield the disodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Naphthol AS phosphate disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonooxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted naphthalenecarboxamide derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Naphthol AS-BI phosphate disodium salt

- Naphthol AS-MX phosphate disodium salt

- Naphthol AS-D chloroacetate

Uniqueness

Naphthol AS phosphate disodium salt is unique due to its specific structural features, which confer distinct reactivity and applications. Its ability to act as a substrate for both acid and alkaline phosphatases makes it particularly valuable in biochemical research .

Biologische Aktivität

Naphthol AS phosphate disodium salt is a synthetic compound widely utilized in biochemical research, particularly as a substrate for phosphatases. This article delves into its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and case studies.

- Chemical Formula : C₁₉H₁₆NNa₂O₅P

- Molecular Weight : 415.29 g/mol

- CAS Number : 96189-12-7

- Solubility : Soluble in water, forming a clear solution.

Naphthol AS phosphate disodium salt primarily acts as a substrate for two key phosphatases:

- Acid Phosphatase (ACP)

- Tissue Non-Specific Alkaline Phosphatase (TNAP)

Mode of Action

The compound undergoes hydrolysis catalyzed by these enzymes, resulting in the release of naphthol AS, which subsequently reacts with diazonium salts to produce colored azo-dyes. This reaction is critical for visualizing and quantifying enzyme activities in various biological samples.

Biochemical Pathways

The hydrolysis of naphthol AS phosphate disodium salt affects several biochemical pathways:

- Phosphorylation State Modulation : It influences cell signaling pathways by altering the phosphorylation states of proteins involved in cellular processes.

- Gene Expression : The compound can impact gene expression by modulating enzyme activities that are crucial for transcriptional regulation.

Cellular Effects

Naphthol AS phosphate disodium salt influences various cellular processes:

- Enzyme Activity Visualization : It is extensively used in histochemistry to demonstrate phosphatase activities in tissue sections.

- Cellular Metabolism : The compound's action can affect cellular metabolism by altering the activity of phosphatases involved in metabolic pathways.

Research Applications

Naphthol AS phosphate disodium salt has diverse applications in scientific research:

Study on Enzyme Activity

A study demonstrated the effectiveness of naphthol AS phosphate disodium salt in identifying alkaline phosphatase activity in osteoclasts using tartrate-resistant acid phosphatase (TRAP) staining. The results indicated that the compound produced a distinct color change, allowing for easy visualization under a microscope .

Temporal Stability Analysis

Long-term stability studies have shown that naphthol AS phosphate disodium salt remains stable under proper storage conditions but may lose activity over time if not stored correctly. This emphasizes the importance of maintaining optimal storage conditions to preserve its efficacy as a substrate for enzymatic reactions .

Eigenschaften

CAS-Nummer |

69815-54-9 |

|---|---|

Molekularformel |

C17H14NNa2O5P |

Molekulargewicht |

389.25 g/mol |

IUPAC-Name |

disodium;[3-(phenylcarbamoyl)naphthalen-2-yl] phosphate |

InChI |

InChI=1S/C17H14NO5P.2Na/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22;;/h1-11H,(H,18,19)(H2,20,21,22);; |

InChI-Schlüssel |

ZITABPAGDFOFFB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-].[Na+].[Na+] |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O.[Na].[Na] |

Key on ui other cas no. |

69815-54-9 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.